![molecular formula C8H6N2O B14234795 Oxepino[3,2-D]pyrimidine CAS No. 405230-54-8](/img/structure/B14234795.png)
Oxepino[3,2-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxepino[3,2-D]pyrimidine is a heterocyclic compound that features a fused ring system combining an oxepine and a pyrimidine ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oxepino[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrimidine derivatives with oxepine intermediates. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the fused ring system .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Oxepino[3,2-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups into the ring system .
Applications De Recherche Scientifique
Oxepino[3,2-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Oxepino[3,2-D]pyrimidine involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy . The compound’s ability to modulate specific signaling pathways further enhances its therapeutic potential .
Comparaison Avec Des Composés Similaires
- Oxepino[2,3-b:6,7-b’]dipyridine 1-oxide
- Oxepino[3,2-b:7,6-c’]dipyridine 1-oxide
- 2-((2-methylpyridin-3-yl)oxy)benzaldehyde
Comparison: Oxepino[3,2-D]pyrimidine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
405230-54-8 |
|---|---|
Formule moléculaire |
C8H6N2O |
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
oxepino[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H6N2O/c1-2-4-11-8-5-9-6-10-7(8)3-1/h1-6H |
Clé InChI |
OQWPVIXQYPNFQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=NC=C2OC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


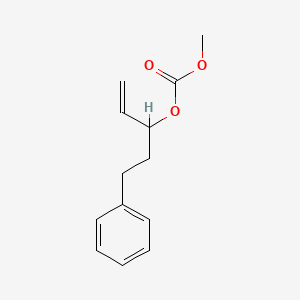
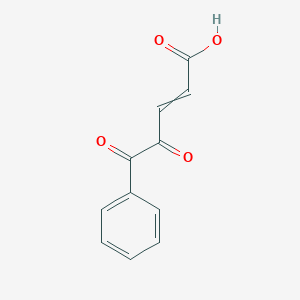
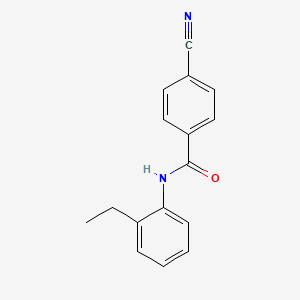
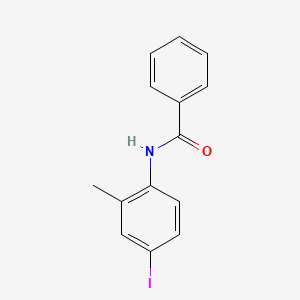

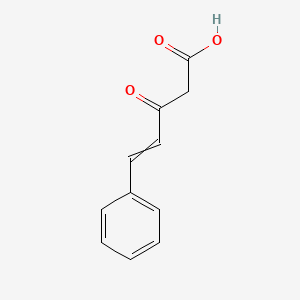
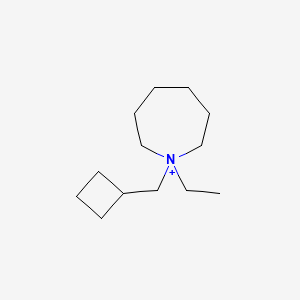
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
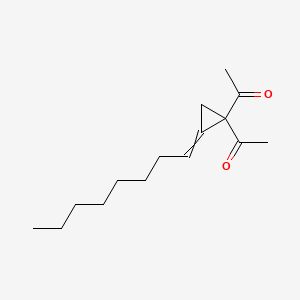
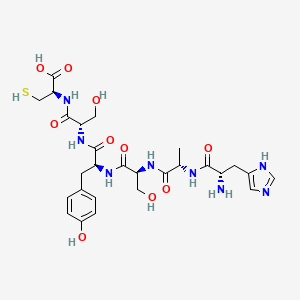

![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)
